molecular formula C17H18N4O3S2 B2750299 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole CAS No. 1105216-53-2

4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole

Cat. No. B2750299
CAS RN: 1105216-53-2
M. Wt: 390.48
InChI Key: TWPDBWQDAGVZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Antimicrobial Activities

Research indicates that derivatives of furan compounds, including those structurally related to 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole, have been synthesized and evaluated for their antimicrobial properties. One study synthesized azole derivatives starting from furan-2-carbohydrazide, which led to compounds exhibiting activity against various microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Anticancer and Antiangiogenic Effects

Thioxothiazolidin-4-one derivatives synthesized from related furan compounds have shown promising results in inhibiting tumor growth and angiogenesis in mouse models. These findings suggest potential applications in anticancer therapy by inhibiting tumor cell proliferation and angiogenesis (Chandrappa, Chandru, Sharada, Vinaya, Ananda Kumar, Thimmegowda, Nagegowda, Karuna Kumar, & Rangappa, 2010).

Antipsychotic Potential

Certain derivatives of the compound, particularly those incorporating piperazine and piperidine moieties, have been explored for their potential as antipsychotic agents. They have been found to exhibit affinity for dopamine and serotonin receptors, suggesting their utility in the development of new antipsychotic drugs with possibly fewer side effects (Scott, Baxter, Bennett, Boyd, Blum, Codd, Kukla, Malloy, Maryanoff, & Maryanoff, 1995).

Neurodegenerative Disorders

Compounds containing piperazine and piperidine linked to thiazolo[5,4-d]pyrimidine derivatives have been identified as potent and selective inverse agonists for the A2A adenosine receptor. This receptor is a target for the treatment of neurodegenerative disorders, indicating the potential therapeutic role of these compounds in diseases such as Parkinson's and Alzheimer's (Varano, Catarzi, Vigiani, Vincenzi, Pasquini, Varani, & Colotta, 2020).

Heterocyclic Chemistry Applications

The compound is part of broader research into heterocyclic chemistry, where furan, pyridine, and thiazole rings play crucial roles in the development of new materials and pharmaceuticals. Studies in this field cover a wide range of applications, including the synthesis of novel compounds with potential biological activities and the exploration of their physicochemical properties (Davies, 1992).

properties

IUPAC Name

4-(furan-2-yl)-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c22-26(23,14-3-1-5-18-11-14)21-8-6-20(7-9-21)12-17-19-15(13-25-17)16-4-2-10-24-16/h1-5,10-11,13H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPDBWQDAGVZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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